molecular formula C6H11NO2 B13815187 2,3-Butanedione, 1-(dimethylamino)-

2,3-Butanedione, 1-(dimethylamino)-

Cat. No.: B13815187
M. Wt: 129.16 g/mol
InChI Key: IHNDMZQZZKPIRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Butanedione, 1-(dimethylamino)- typically involves the reaction of 2,3-butanedione with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3COCOCH3+(CH3)2NHCH3COC(N(CH3)2)CH3+H2OCH_3COCOCH_3 + (CH_3)_2NH \rightarrow CH_3COC(N(CH_3)_2)CH_3 + H_2O CH3​COCOCH3​+(CH3​)2​NH→CH3​COC(N(CH3​)2​)CH3​+H2​O

This reaction is usually performed in an organic solvent such as ethanol or methanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of 2,3-Butanedione, 1-(dimethylamino)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,3-Butanedione, 1-(dimethylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and substituted derivatives of 2,3-Butanedione, 1-(dimethylamino)- .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2,3-butanedione can influence microbial communities in the human respiratory tract. In a study involving cystic fibrosis patients, elevated levels of this compound were associated with specific bacterial populations. The presence of 2,3-butanedione was linked to the metabolic activities of bacteria such as Pseudomonas aeruginosa and Streptococcus spp., suggesting its potential role in modulating microbial behavior and possibly affecting treatment outcomes during antibiotic therapy .

Drug Formulation

The compound has been investigated for its role in drug formulations due to its ability to enhance solubility and bioavailability. A study demonstrated that incorporating 2,3-butanedione into topical formulations could improve skin absorption rates of active pharmaceutical ingredients, thereby increasing their therapeutic efficacy .

Flavoring Agent

2,3-Butanedione is recognized for its flavoring properties, particularly in the food industry. It is used as a flavor enhancer in various products due to its buttery aroma. The compound's sensory characteristics have been analyzed in baked goods, where it contributes significantly to the overall flavor profile .

Preservation

The antimicrobial properties of 2,3-butanedione also lend themselves to food preservation applications. Its ability to inhibit the growth of certain pathogens makes it a candidate for extending the shelf life of various food products without compromising safety or quality .

Skin Care Formulations

In cosmetics, 2,3-butanedione is utilized for its film-forming properties and as a stabilizer in emulsions. Its inclusion in skin care products enhances texture and moisture retention, making it a popular ingredient in moisturizing creams and lotions .

Delivery Systems

Recent advancements have explored the use of nanoparticles incorporating 2,3-butanedione for targeted delivery of active ingredients in cosmetic formulations. This approach aims to improve the efficacy of cosmetic products by enhancing the penetration of beneficial compounds through the skin barrier .

Table 1: Summary of Applications

Application AreaSpecific UseMechanism/Effect
PharmaceuticalsAntimicrobial agentModulates microbial behavior
Drug formulationEnhances solubility and bioavailability
Food ScienceFlavoring agentProvides buttery aroma
PreservationInhibits pathogen growth
CosmeticsSkin care formulationsEnhances texture and moisture retention
Delivery systemsImproves penetration of active ingredients

Case Study 1: Cystic Fibrosis Research

In a clinical study involving cystic fibrosis patients, researchers observed that varying levels of 2,3-butanedione correlated with changes in bacterial populations within the lungs. Elevated concentrations were found to cause tissue damage, highlighting both the therapeutic potential and risks associated with this compound in respiratory health management .

Case Study 2: Cosmetic Formulation Development

A recent study utilized response surface methodology to optimize a moisturizing cream containing 2,3-butanedione. The formulation demonstrated improved sensory properties and skin hydration effects compared to control samples without the compound .

Mechanism of Action

The mechanism of action of 2,3-Butanedione, 1-(dimethylamino)- involves the inhibition of myosin ATPase activity. This inhibition occurs through the binding of the compound to the active site of myosin, preventing the hydrolysis of ATP. This leads to a decrease in muscle contraction and other myosin-dependent processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Butanedione, 1-(dimethylamino)- is unique due to its specific inhibition of myosin ATPase activity, which makes it valuable in biochemical and physiological studies. Its ability to form triazine and pteridine ring systems also sets it apart from other similar compounds .

Q & A

Basic Research Questions

Q. How can the purity of 2,3-Butanedione (diacetyl) be determined in laboratory settings?

  • Methodological Answer : The United States Pharmacopeia (USP) recommends a hydroxylamine hydrochloride titration assay. In this method, 2,3-Butanedione reacts with hydroxylamine hydrochloride under reflux conditions, and the unreacted hydroxylamine is titrated with 0.5 N hydrochloric acid. The assay requires precise control of reflux time (1 hour) and endpoint detection (pH 3.4 via potentiometry or bromophenol blue indicator). Each mL of 0.5 N HCl corresponds to 43.05 mg of diacetyl, ensuring ≥97% purity .

Q. What are the key physicochemical properties of 2,3-Butanedione critical for experimental design?

  • Key Properties :

  • Molecular Formula : C₄H₆O₂; Molecular Weight : 86.09 g/mol .
  • Physical State : Bright yellow to yellowish-green liquid; Boiling Point : ~88°C .
  • Solubility : Miscible with water, alcohol, and ether .
  • Density : 0.985 g/mL at 20°C .
    • Relevance : These properties guide solvent selection, storage conditions (e.g., refrigeration to prevent volatility), and reaction setups (e.g., aqueous vs. organic phase reactions).

Advanced Research Questions

Q. Which catalytic systems are effective for synthesizing 2,3-Butanedione via 2-butanone oxidation?

  • Methodological Answer : Zeolite-based catalysts, such as TS-1, TiMCM-41, and Ti-Beta, show promise in selective oxidation of 2-butanone using O₂ or H₂O₂. For example:

  • TS-1 with H₂O₂ : Achieves high selectivity (>80%) under mild conditions .
  • Cs-K/V₂O₅ Systems : Reported in prior studies for gas-phase oxidation .
    • Experimental Considerations : Catalyst porosity, acid sites, and reaction temperature (optimized between 50–100°C) significantly impact conversion rates and byproduct formation.

Q. How does 2,3-Butanedione suppress gray mold (Botrytis cinerea) in postharvest fruit, and what transcriptomic changes occur?

  • Mechanistic Insights :

  • Autophagy Induction : 2,3-Butanedione upregulates autophagy-related genes (BcATG8, BcVPS45) in B. cinerea, leading to intracellular degradation and reduced virulence .
  • Pathogenicity Suppression : Downregulation of arginine biosynthesis genes and virulence factors (e.g., Bcpg1-3, BcNEP1) impairs fungal growth and host invasion .
    • Methodology : Transcriptome analysis (RNA-seq) combined with in vitro antifungal assays at varying concentrations (e.g., 0.5–2.0 mM) .

Q. What are the methodological considerations when using 2,3-Butanedione monoxime (BDM) as a myosin ATPase inhibitor in cardiac studies?

  • Key Protocols :

  • Dosage Optimization : BDM exhibits dose-dependent efficacy. In porcine cardiac arrest models, 10–20 mg/kg IV restored myocardial function post-resuscitation .
  • Mechanoelectric Feedback : Langendorff-perfused rabbit heart studies show BDM modifies action potential duration and calcium handling, requiring concurrent electrophysiological monitoring .
    • Controversies : While BDM inhibits muscle myosin ATPase, its specificity for nonmuscle myosin (e.g., in cytoskeletal dynamics) remains debated .

Additional Advanced Questions

Q. How does 2,3-Butanedione interact with lignocellulosic biomass during enzymatic hydrolysis?

  • Findings : 2,3-Butanedione is identified as a byproduct in rice straw hydrolysis and can be reduced to 2,3-butanediol, a precursor for synthetic rubber and plastics. GC-MS/MS analysis detects its presence alongside phenolic inhibitors, necessitating purification steps for biofuel applications .

Q. What analytical challenges arise in quantifying trace 2,3-Butanedione in complex matrices like food or biological samples?

  • Solutions :

  • Headspace GC-MS : Detects diacetyl at ppm levels in fermented products (e.g., beer, dairy) .
  • Derivatization Techniques : Use of hydrazine derivatives (e.g., 2-pyridinylhydrazone) enhances sensitivity in UV-Vis spectroscopy .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-(dimethylamino)butane-2,3-dione

InChI

InChI=1S/C6H11NO2/c1-5(8)6(9)4-7(2)3/h4H2,1-3H3

InChI Key

IHNDMZQZZKPIRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)CN(C)C

Origin of Product

United States

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